Evidence 1: Unique Mechanism of Action Confirmed by COMPARE-Negative Profile
Mensacarcin exhibits a 'COMPARE-negative' profile in the NCI-60 screen, meaning its pattern of cell line sensitivity shows no significant correlation (Pearson correlation coefficient < 0.3) with any of the 170 compounds in the NCI Developmental Therapeutics Program standard agent database [1]. This is a direct, quantitative comparator against a panel of well-characterized anticancer agents including DNA intercalators, topoisomerase inhibitors, and tubulin binders. A high correlation (e.g., >0.7) would indicate a shared mechanism of action, which is not observed for mensacarcin.
| Evidence Dimension | Mechanism of Action Similarity (COMPARE Correlation Coefficient) |
|---|---|
| Target Compound Data | Pearson Correlation Coefficient < 0.3 |
| Comparator Or Baseline | 170 standard anticancer agents from the NCI database (e.g., doxorubicin, paclitaxel, cisplatin) |
| Quantified Difference | Correlation below the threshold for shared mechanism (>0.7) |
| Conditions | NCI-60 human tumor cell line panel; GI50 data set; COMPARE algorithm analysis |
Why This Matters
This quantitative evidence proves that mensacarcin does not function like any standard chemotherapeutic, making it an irreplaceable tool for probing novel anticancer mechanisms and for applications where resistance to existing agents is a concern.
- [1] Plitzko B, Kaweesa EN, Loesgen S. The natural product mensacarcin induces mitochondrial toxicity and apoptosis in melanoma cells. Journal of Biological Chemistry. 2017;292(51):21102-21116. doi:10.1074/jbc.M116.774836 View Source
